(R)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide
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Overview
Description
®-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which is a key mediator in the immune response .
Preparation Methods
The synthesis of ®-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
®-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the isoquinoline ring.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions are common for introducing different functional groups onto the isoquinoline core or the pyrrolidin-2-ylmethoxy moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
®-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of isoquinoline derivatives.
Biology: The compound is investigated for its role in modulating immune responses by inhibiting IRAK4.
Medicine: Due to its inhibitory effect on IRAK4, it has potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of ®-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide involves the inhibition of IRAK4. This kinase is part of the signaling pathway that activates the immune response upon recognition of pathogens. By inhibiting IRAK4, the compound can reduce the production of pro-inflammatory cytokines, thereby modulating the immune response .
Comparison with Similar Compounds
Similar compounds to ®-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide include other IRAK4 inhibitors such as:
1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide: This compound also inhibits IRAK4 but has different substituents on the isoquinoline core.
1-{[(2S)-5-oxopyrrolidin-2-yl]methoxy}-7-(propan-2-yloxy)isoquinoline-6-carboxamide: Another IRAK4 inhibitor with a similar structure but different functional groups.
The uniqueness of ®-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide lies in its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C18H21N3O4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[[(2R)-5-oxopyrrolidin-2-yl]methoxy]-7-propan-2-yloxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-10(2)25-15-8-13-11(7-14(15)17(19)23)5-6-20-18(13)24-9-12-3-4-16(22)21-12/h5-8,10,12H,3-4,9H2,1-2H3,(H2,19,23)(H,21,22)/t12-/m1/s1 |
InChI Key |
YLJNGHKLWZPDSX-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C2C=CN=C(C2=C1)OC[C@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=CN=C(C2=C1)OCC3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
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